Ethyl 2,2-Diisobutyl-3-methyl-3-oxopropionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 2,2-Diisobutyl-3-methyl-3-oxopropionate, commonly referred to as DIBO, is a synthetic organic compound with a wide range of applications. It is a colorless liquid with a relatively low boiling point and a faint odor. DIBO has been used in a variety of industrial and laboratory processes, including as a reagent in organic synthesis, a catalyst in polymerization reactions, and a stabilizer for pharmaceuticals. In recent years, DIBO has also been studied for its potential biological applications, including as a metabolic modulator, a neuroactive agent, and an anti-cancer agent.
Scientific Research Applications
Synthesis and Chemical Reactions
Research involving compounds with similar structures to Ethyl 2,2-Diisobutyl-3-methyl-3-oxopropionate focuses on synthetic methodologies and the development of new chemical reactions. For example, Zhu et al. (2003) described a phosphine-catalyzed [4 + 2] annulation process, which could be relevant for constructing complex chemical structures using ethyl 2-(substituted-methyl)-2,3-butadienoates, showcasing the synthesis of highly functionalized tetrahydropyridines (Zhu, Lan, & Kwon, 2003). This highlights the potential for this compound to be used in complex synthesis pathways.
Polymerization
Singha, Ruiter, and Schubert (2005) investigated the atom transfer radical polymerization (ATRP) of monomers bearing oxetane groups, employing ethyl 2-bromoisobutyrate as an initiator. This study could hint at the utility of similar ethyl esters in polymerization processes to produce polymers with novel properties (Singha, Ruiter, & Schubert, 2005).
Material Science and Catalysis
The role of specific ethyl esters in catalysis, particularly in the context of Ziegler-Natta polymerization, is evident in research by Qia (2015), who developed a method for determining internal donors in catalyst systems. Such studies underline the importance of ester compounds in enhancing catalyst performance and polymer properties (Qia, 2015).
Reaction Mechanisms and Chemical Synthesis
The exploration of reaction mechanisms and the synthesis of novel compounds are significant areas of application. For instance, Pryadeina et al. (2007) described the synthesis and structure of 2-ethoxy- and 2-aminomethylidene-3-fluoroalkyl-3-oxopropionates, demonstrating the versatility of ethyl 3-oxopropionates in synthesizing compounds with potential biological activity (Pryadeina et al., 2007).
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 2,2-Diisobutyl-3-methyl-3-oxopropionate involves the reaction of 2,2-Diisobutyl-1,3-dioxolane-4-methanol with ethyl acetoacetate in the presence of a base to form the desired product.", "Starting Materials": [ "2,2-Diisobutyl-1,3-dioxolane-4-methanol", "Ethyl acetoacetate", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 2,2-Diisobutyl-1,3-dioxolane-4-methanol (1.0 equiv) and ethyl acetoacetate (1.2 equiv) in a suitable solvent (e.g. ethanol).", "Step 2: Add a base (e.g. sodium hydroxide) to the reaction mixture and stir at room temperature for several hours.", "Step 3: Quench the reaction with water and extract the product with a suitable organic solvent (e.g. diethyl ether).", "Step 4: Purify the product by column chromatography or recrystallization to obtain Ethyl 2,2-Diisobutyl-3-methyl-3-oxopropionate as a white solid." ] } | |
CAS RN |
412027-13-5 |
Molecular Formula |
C₁₄H₂₆O₃ |
Molecular Weight |
242.35 |
synonyms |
Ethyl 2-Acetyl-2-isobutyl-4-methylpentanoate; 2-Acetyl-2-isobutyl-4-methyl Ethyl Ester Valeric Acid; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.